4-Bromo-2-(ethylsulfanyl)furan
Overview
Description
4-Bromo-2-(ethylsulfanyl)furan is a chemical compound that belongs to the furan family. It is of significant interest in various fields, including medical, environmental, and industrial research. The compound features a furan ring substituted with a bromine atom and an ethylsulfanyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(ethylsulfanyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses 2-bromo-5-nitrofuran as a starting material, which undergoes a cross-coupling reaction with ethylsulfanylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can optimize the production process, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(ethylsulfanyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.
Major Products
Substitution: Products include various substituted furans depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives are the primary products.
Scientific Research Applications
4-Bromo-2-(ethylsulfanyl)furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(ethylsulfanyl)furan involves its interaction with various molecular targets. The bromine atom and ethylsulfanyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrofuran: A precursor in the synthesis of 4-Bromo-2-(ethylsulfanyl)furan.
2-(Ethylsulfanyl)furan: Lacks the bromine atom but shares the ethylsulfanyl group.
4-Bromo-2-furanmethanol: Contains a hydroxymethyl group instead of the ethylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an ethylsulfanyl group on the furan ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-bromo-2-ethylsulfanylfuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-2-9-6-3-5(7)4-8-6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOHERKGDOEUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CO1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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